(4-Methoxy-2,5-dimethylphenyl)acetic acid
Overview
Description
(4-Methoxy-2,5-dimethylphenyl)acetic acid is a chemical compound that is structurally related to several other compounds studied in the field of organic chemistry. While the exact compound is not directly mentioned in the provided papers, its structural analogs and synthesis methods can offer insights into its characteristics. For instance, the compound (3-Methoxyphenyl)acetic acid, which is a positional isomer of the target molecule, is known to crystallize in the monoclinic space group and forms dimers in the crystalline state through hydrogen bonding . This information suggests that (4-Methoxy-2,5-dimethylphenyl)acetic acid may also exhibit similar crystalline properties and could potentially form dimers or engage in hydrogen bonding.
Synthesis Analysis
The synthesis of related compounds involves multicomponent condensation reactions, as demonstrated in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . This method includes the initial interaction of starting materials in a solvent like acetonitrile, followed by the formation of the desired moiety in acidic media. The synthesis of other heterocyclic systems also involves multiple steps from acetoacetic esters, indicating that the synthesis of (4-Methoxy-2,5-dimethylphenyl)acetic acid could be approached through similar multistep pathways .
Molecular Structure Analysis
The molecular structure of related compounds has been established using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry . These techniques are crucial for confirming the structure of organic compounds, including the placement of methoxy and methyl groups on the aromatic ring, which are key features of (4-Methoxy-2,5-dimethylphenyl)acetic acid.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the anodic methoxylation of ring-substituted phenylacetic acids has been studied, revealing transformations that occur during electrolysis in methanol . These findings can provide a foundation for understanding the reactivity of the methoxy group in (4-Methoxy-2,5-dimethylphenyl)acetic acid and how it might be modified under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Methoxy-2,5-dimethylphenyl)acetic acid can be inferred from related compounds. The crystalline properties, hydrogen bonding, and potential for forming dimers are important aspects of the physical state . The chemical properties, such as reactivity towards electrophiles, nucleophiles, or under electrochemical conditions, can be extrapolated from the synthesis and reaction studies of similar molecules .
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-10(14-3)8(2)4-9(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRUMRNNRVIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2,5-dimethylphenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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